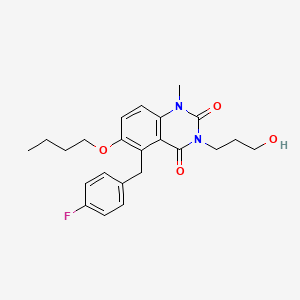
TRPC5 modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRPC5 modulator-1: is a compound that modulates the activity of the transient receptor potential canonical 5 (TRPC5) ion channel. TRPC5 is a non-selective cation channel that is permeable to sodium, potassium, and calcium ions. It is involved in various physiological processes, including neuronal signaling, kidney function, and vascular tone regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPC5 modulator-1 involves multiple steps, including the formation of key intermediates and the final coupling reaction. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions: TRPC5 modulator-1 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
Chemistry: TRPC5 modulator-1 is used as a chemical probe to study the function of TRPC5 channels in various biological systems. It helps in understanding the role of TRPC5 in cellular signaling and ion homeostasis .
Biology: In biological research, this compound is used to investigate the physiological and pathological roles of TRPC5 channels in different tissues, including the brain, kidney, and cardiovascular system .
Medicine: this compound has potential therapeutic applications in treating diseases associated with TRPC5 dysfunction, such as kidney diseases, neurological disorders, and cardiovascular conditions .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development to identify new therapeutic targets and develop novel treatments for various diseases .
Mechanism of Action
TRPC5 modulator-1 exerts its effects by binding to the TRPC5 ion channel and modulating its activity. This modulation can either enhance or inhibit the channel’s function, depending on the specific interaction. The molecular targets and pathways involved include the regulation of calcium influx, which plays a crucial role in various cellular processes .
Comparison with Similar Compounds
TRPC4 modulator-1: Modulates the activity of TRPC4 channels, which are closely related to TRPC5.
TRPC1 modulator-1: Affects TRPC1 channels, which can form heteromeric channels with TRPC4 and TRPC5.
Uniqueness: TRPC5 modulator-1 is unique in its high selectivity and potency for TRPC5 channels, making it a valuable tool for studying TRPC5-specific functions and developing targeted therapies .
Properties
Molecular Formula |
C23H27FN2O4 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-butoxy-5-[(4-fluorophenyl)methyl]-3-(3-hydroxypropyl)-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C23H27FN2O4/c1-3-4-14-30-20-11-10-19-21(18(20)15-16-6-8-17(24)9-7-16)22(28)26(12-5-13-27)23(29)25(19)2/h6-11,27H,3-5,12-15H2,1-2H3 |
InChI Key |
FEOHBJSOSGSWDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)N(C(=O)N(C2=O)CCCO)C)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


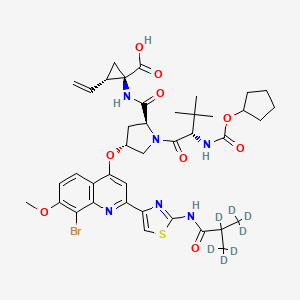
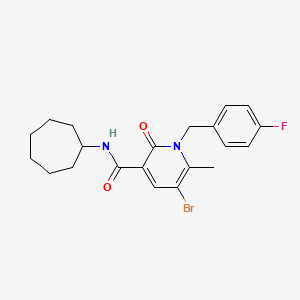
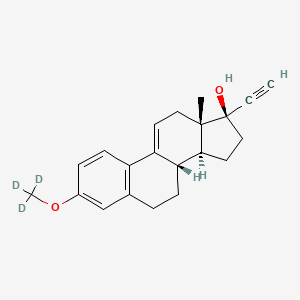
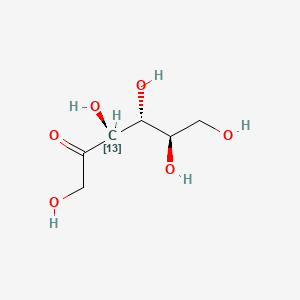
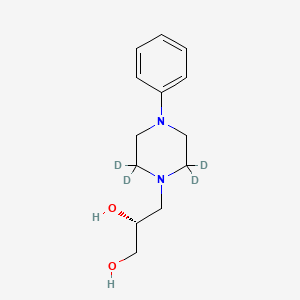
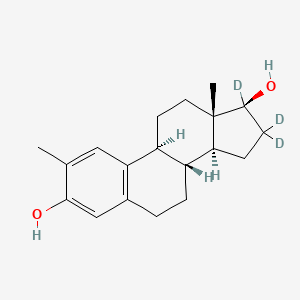

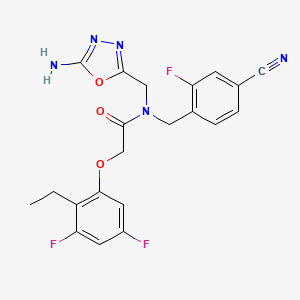
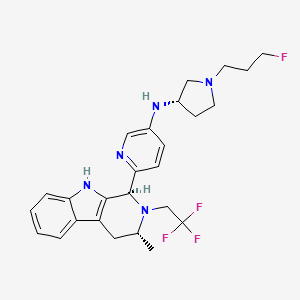


![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)


